Evidence Item 1: Superior Oral Bioavailability Versus 5-Nitroindazole Class in Trypanosoma brucei Models
In a comparative screening of 76 nitroheterocycles against Trypanosoma brucei rhodesiense, the 7-nitroquinoxalin-2-one scaffold was identified as one of only six hit compounds with IC50 ≤10 μM and selectivity index (SI) >17 [1]. Critically, this scaffold was distinguished from the similarly active 5-nitroindazole class (including derivative 35) by its established oral bioavailability in mice—a property not demonstrated for the 5-nitroindazole hits in this study [1]. This represents a significant pharmacokinetic advantage for early-stage in vivo proof-of-concept studies.
| Evidence Dimension | In vitro antiparasitic potency and selectivity |
|---|---|
| Target Compound Data | IC50 ≤10 μM; SI >17 |
| Comparator Or Baseline | 5-nitroindazole derivative 35: IC50 ≤10 μM; SI >17 |
| Quantified Difference | Equivalent in vitro potency; target compound distinguished by documented oral bioavailability in mice |
| Conditions | T. brucei rhodesiense bloodstream trypomastigotes; L6 rat myoblast cytotoxicity counterscreen |
Why This Matters
Procurement of the 7-nitroquinoxalin-2-one scaffold enables immediate progression to oral in vivo efficacy studies without requiring formulation optimization for parenteral administration.
- [1] Arán VJ, Kaiser M, Dardonville C. Discovery of nitroheterocycles active against African trypanosomes. In vitro screening and preliminary SAR studies. Bioorganic & Medicinal Chemistry Letters. 2012;22(14):4506-4516. DOI: 10.1016/j.bmcl.2012.06.004 View Source
